molecular formula C11H17N7 B397129 N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE CAS No. 93286-75-0

N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE

Cat. No.: B397129
CAS No.: 93286-75-0
M. Wt: 247.3g/mol
InChI Key: KTLOLZKIYLNVLF-UHFFFAOYSA-N
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Description

N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound with the molecular formula C11H17N7. This compound is known for its unique structure, which includes a triazine ring substituted with dimethylamino groups and an allyl cyanamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with allyl cyanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of automated systems and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced forms of the cyanamide moiety.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Used in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on biomolecules, leading to various biological effects. The allyl cyanamide moiety can undergo metabolic transformations, contributing to the compound’s overall activity. The pathways involved include nucleophilic attack on the triazine ring and subsequent reactions leading to the formation of active intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylcyanamide
  • 4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl(methoxymethyl)cyanamide
  • 4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylcyanamide

Uniqueness

N2-CYANO-N4,N4,N6,N6-TETRAMETHYL-N2-(PROP-2-EN-1-YL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is unique due to the presence of the allyl cyanamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the triazine ring.

Properties

CAS No.

93286-75-0

Molecular Formula

C11H17N7

Molecular Weight

247.3g/mol

IUPAC Name

[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-prop-2-enylcyanamide

InChI

InChI=1S/C11H17N7/c1-6-7-18(8-12)11-14-9(16(2)3)13-10(15-11)17(4)5/h6H,1,7H2,2-5H3

InChI Key

KTLOLZKIYLNVLF-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=NC(=N1)N(CC=C)C#N)N(C)C

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N(CC=C)C#N)N(C)C

Origin of Product

United States

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